5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyclopentyl substituent at the 1-position, an amino group at the 5-position, and a nitrile group at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in constructing heterocyclic frameworks . Its synthesis typically involves the reaction of malononitrile dimer with hydrazine derivatives, followed by cyclopentyl group introduction via alkylation or nucleophilic substitution . Safety data indicate that it requires careful handling due to acute toxicity risks and environmental persistence .
Properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDLXWBYRZAWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591768 | |
| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30929-67-0 | |
| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water . This reaction is typically carried out at room temperature with sodium dodecyl benzene sulphonate as a surfactant, yielding the desired product in high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are often employed to ensure environmentally benign and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
The biological activity of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile has been extensively studied, revealing its potential as a pharmacologically active compound.
Pharmacological Properties
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antibacterial Effects : Studies have shown that it possesses antibacterial properties against both gram-positive and gram-negative bacteria.
- Antidepressant and Analgesic Effects : The compound has been evaluated for its potential use in treating depression and pain management.
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
Case Study 1: Antitumor Activity
A study evaluated the compound's cytotoxicity against breast cancer cells, demonstrating a dose-dependent effect with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antibacterial Efficacy
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antibacterial agent.
Case Study 3: Neuroprotective Effects
Research on animal models indicated that the compound may exert neuroprotective effects through modulation of neurotransmitter levels, providing insights into its antidepressant potential.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile with analogues differing in the substituent at the 1-position:
Research Findings and Limitations
Key Studies
- SHELX Refinement : The tert-butyl analogue has been refined using SHELXL, highlighting its compatibility with high-resolution crystallography .
- Synthetic Yields: The cyclopentyl derivative achieves 65–70% yield in acetamide formation reactions, outperforming bulkier substituents (e.g., 2-bromopropanoyl derivatives at 61–62% yield) .
Biological Activity
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (5-ACPN) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
5-ACPN has the molecular formula C₉H₁₂N₄ and a molecular weight of 176.22 g/mol. The compound features a pyrazole ring with an amino group and a carbonitrile functional group, along with a cyclopentyl substituent. This unique structure imparts distinct steric and electronic properties that influence its reactivity and biological activity.
Biological Activities
Research indicates that 5-ACPN exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Properties : Initial studies suggest that 5-ACPN may modulate pathways related to inflammation, potentially serving as an anti-inflammatory agent.
- Antitumor Activity : The compound is being investigated for its potential in cancer therapy, particularly in inhibiting specific pathways involved in tumor growth.
- Enzyme Inhibition : There are indications that 5-ACPN may act as an enzyme inhibitor, influencing various biochemical pathways relevant to disease states.
The precise biological mechanisms of 5-ACPN are still under investigation. However, the presence of the amino and carbonitrile groups is believed to play a crucial role in its interaction with biological targets. These interactions may involve:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, influencing their activity and affecting cellular signaling pathways.
- Modulation of Biochemical Pathways : By altering the activity of certain enzymes or receptors, 5-ACPN could potentially impact pathways related to inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
A comparison of 5-ACPN with structurally similar compounds reveals variations in their biological profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Contains a phenyl group instead of cyclopentyl | Different biological activity profiles |
| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | Methyl group at position 3 | Variation in solubility and reactivity |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Fluorinated phenyl substituent | Enhanced lipophilicity affecting bioavailability |
These compounds share structural similarities but exhibit distinct properties that could influence their therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of 5-ACPN:
- Synthesis and Evaluation : A study focused on synthesizing derivatives of pyrazole compounds, including 5-ACPN, demonstrated promising yields (47%-93%) under mild conditions. These derivatives were evaluated for their biological activities, showing potential as key intermediates in drug development .
- Anticancer Activity : Another research effort investigated the anticancer properties of pyrazole derivatives, including those related to 5-ACPN. The findings suggested that certain derivatives exhibited nanomolar activity against various cancer cell lines, indicating a potential role for 5-ACPN in cancer therapeutics .
- Mechanistic Insights : Studies utilizing biochemical assays revealed that specific modifications to the pyrazole ring could enhance the inhibitory effects on target enzymes associated with cancer progression .
Q & A
Q. Table 1: Comparison of Synthetic Yields for Pyrazole Derivatives
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | Biocatalytic (guar-gum) | 73 | |
| 4-Chlorophenyl | Traditional | 81 | |
| 2-Chloroethyl | Two-step synthesis | 68 |
Q. Table 2: Key XRD Parameters for Structural Validation
| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| 5-Amino-1-(2-chloroethyl)-derivative | P 1 | 0.033 | 19.6 | |
| 5-Amino-1-phenyl-derivative | P2₁/c | 0.043 | 19.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
